molecular formula C7H12Br2O B098343 2,4-Dibromo-2,4-dimethylpentan-3-one CAS No. 17346-16-6

2,4-Dibromo-2,4-dimethylpentan-3-one

Cat. No. B098343
CAS RN: 17346-16-6
M. Wt: 271.98 g/mol
InChI Key: SWSOAIMZWLDPST-UHFFFAOYSA-N
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Description

2,4-Dibromo-2,4-dimethylpentan-3-one is an α,α′-dibromoketone . It is a clear colorless to amber liquid .


Synthesis Analysis

This compound may be used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes, via debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide .


Molecular Structure Analysis

The molecular formula of this compound is C7H12Br2O . The molecular weight is 271.98 .


Chemical Reactions Analysis

Electroreduction of this compound in polar aprotic solvent has been reported . Electrochemical reduction of this compound in acetic acid and sodium acetate yields α-acetoxy ketones . It also reacts with lithium dimethylcuprate (I) in diethyl ether at -78°C to yield 2,2,4-trimethyl-3-pentanone (an α methyl ketone) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 89-91 °C at 13 mm Hg . The density is 1.61 g/mL at 25 °C . It is slightly soluble in water (50 g/L at 20°C) .

Scientific Research Applications

Electrochemical Systems

The study by Sharon et al. (2017) presents 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) as a new aprotic solvent for Li-O2 cells. DMDMP shows resistance to degradation by reduced oxygen species, making it a promising solvent for electrochemical systems involving oxygen reduction.

Conformational Analysis in Organic Chemistry

R. Göttlich et al. (1997) explored the conformational preferences of 2,4-dimethylpentane derivatives, which include 2,4-Dibromo-2,4-dimethylpentan-3-one. This research, detailed in Göttlich et al. (1997), is significant for understanding the stereochemistry in polyketide derived natural products.

Reaction Mechanisms in Inorganic Chemistry

The work by Baggett et al. (1979) investigates the mechanism of metal-centred rearrangement in titanium(IV) complexes containing 2,4-dimethylpentane-2,4-diolate ligands. This research aids in understanding the dynamics of ligand exchange and enantiomerization in metal complexes.

Structural Studies and Molecular Dynamics

M. Sugino et al. (1990) conducted a study on the molecular structure of 2,4-dimethylpentane. Their research, published in Sugino et al. (1990), combined gas electron diffraction, vibrational spectroscopy, and ab initio calculations to provide insights into the structural and conformational dynamics of such molecules.

Safety and Hazards

The safety symbols for this compound are GHS07 . The hazard statements are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2,4-dibromo-2,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O/c1-6(2,8)5(10)7(3,4)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSOAIMZWLDPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298064
Record name 2,4-Dibromo-2,4-dimethylpentan-3-one
Source EPA DSSTox
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Molecular Weight

271.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17346-16-6
Record name 2,4-Dibromo-2,4-dimethyl-3-pentanone
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Record name NSC 120442
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Record name 17346-16-6
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Record name 2,4-Dibromo-2,4-dimethylpentan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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